molecular formula C19H24ClN5O2 B2437788 N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946372-63-0

N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2437788
CAS No.: 946372-63-0
M. Wt: 389.88
InChI Key: SNZSOOQRWYYQGG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H24ClN5O2 and its molecular weight is 389.88. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2/c1-3-11-27-18-13-17(21-14(2)22-18)24-7-9-25(10-8-24)19(26)23-16-6-4-5-15(20)12-16/h4-6,12-13H,3,7-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZSOOQRWYYQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperazine derivatives, characterized by a piperazine ring substituted with various functional groups. The presence of the pyrimidine moiety is significant for its biological activity. Its IUPAC name reflects the complex structure, which includes a chlorophenyl group and a propoxypyrimidine substituent.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of various pyrimidine derivatives, including those similar to this compound. These compounds have been shown to inhibit key inflammatory mediators such as:

  • Prostaglandin E2 (PGE2)
  • Nitric Oxide (NO)
  • Cytokines
  • Chemokines

These effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which play crucial roles in the inflammatory response .

2. Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of electron-donating groups on the pyrimidine ring enhances its anti-inflammatory potency. For instance, modifications in the piperazine ring and variations in the substituents on the pyrimidine can significantly alter its pharmacological profile.

Table 1: Summary of SAR Findings

Compound VariantSubstituent TypeIC50 (μM)COX Inhibition
Base Compound-10.5Moderate
Variant AElectron-donating5.3Strong
Variant BElectron-withdrawing15.0Weak

Case Study 1: In Vitro Evaluation

In vitro studies assessed the compound's efficacy against COX enzymes using enzyme assays. The compound demonstrated significant inhibition of COX-2 with an IC50 value comparable to established anti-inflammatory drugs such as indomethacin .

Case Study 2: In Vivo Models

In vivo experiments involving formalin-induced paw edema models showed that administration of this compound resulted in a marked reduction in inflammation compared to control groups. The effective dose (ED50) was calculated at approximately 8.5 μM, indicating a potent anti-inflammatory effect .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of N-(3-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide?

Methodological Answer:
Multi-step organic synthesis is typically employed, involving:

  • Step 1: Formation of the pyrimidine core via nucleophilic substitution under reflux conditions (e.g., using 2-methyl-6-propoxypyrimidin-4-amine as a precursor).
  • Step 2: Piperazine-carboxamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
    Key Variables: Temperature control during coupling, stoichiometric ratios of reagents, and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
Use a combination of analytical techniques:

  • X-ray crystallography for unambiguous confirmation of the piperazine-pyrimidine spatial arrangement (e.g., bond angles and torsion angles) .
  • NMR spectroscopy (¹H/¹³C): Key signals include δ 8.2–8.5 ppm (pyrimidine protons), δ 3.5–4.0 ppm (piperazine CH₂), and δ 1.2–1.5 ppm (propoxy methyl groups) .
  • High-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 386.18) .

Basic: What preliminary pharmacological screening methods are appropriate for this compound?

Methodological Answer:

  • In vitro receptor binding assays: Screen against serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors due to structural similarity to bioactive piperazine derivatives. Use radioligand displacement assays with [³H]spiperone .
  • Enzyme inhibition studies: Test against kinases (e.g., FLT3, PDGFR) using fluorescence-based ADP-Glo™ assays, given the pyrimidine moiety’s role in ATP-binding pocket interactions .
  • Cytotoxicity profiling: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

Methodological Answer:

  • Variation of substituents: Systematically modify the chlorophenyl group (e.g., replace Cl with F, CH₃, or OCH₃) and the propoxy chain (e.g., ethoxy, isopropoxy) to assess impacts on receptor affinity .
  • Molecular docking simulations: Use AutoDock Vina to model interactions with target proteins (e.g., 5-HT₂A PDB:6AY) and identify critical hydrogen bonds/π-π stacking .
  • Pharmacophore mapping: Align analogs with known inhibitors (e.g., tandutinib derivatives) to pinpoint essential hydrophobic/electron-withdrawing features .

Advanced: How should researchers resolve contradictions in biological activity data across different assay platforms?

Methodological Answer:

  • Cross-validate assays: Compare radioligand binding (e.g., 5-HT₂A Ki) with functional assays (e.g., calcium flux in HEK293 cells) to distinguish binding affinity from efficacy .
  • Statistical modeling: Apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, solvent DMSO concentration >0.1%) .
  • Meta-analysis: Aggregate data from structurally related compounds (e.g., N-(3-chloro-4-fluorophenyl) analogs) to identify trends in activity cliffs .

Advanced: What experimental design considerations are critical for in vivo efficacy studies?

Methodological Answer:

  • Dose optimization: Conduct pharmacokinetic (PK) studies in rodents to determine bioavailability and half-life (target Cₘₐₓ ≥ 1 µM in plasma) .
  • Disease models: Use xenograft models (e.g., subcutaneous tumor implants) for anticancer activity or forced swim tests (FST) for CNS applications .
  • Control groups: Include positive controls (e.g., clozapine for antipsychotic activity) and vehicle controls to isolate compound-specific effects .

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